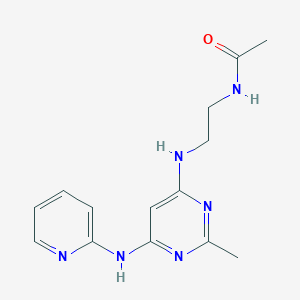

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a pyridin-2-ylamino group and an acetamide moiety. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Mécanisme D'action

Target of Action

The compound, also known as N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]acetamide, is a pyridopyrimidine derivative . Pyridopyrimidine derivatives are known to target several key enzymes and receptors in the body. One of the most frequently mentioned biological targets of pyridopyrimidine derivatives is dihydrofolate reductase (DHFR) . Other targets include various kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases , and biotin carboxylase .

Mode of Action

The compound inhibits the activity of its targets, such as DHFR, with high affinity . By binding to these targets, the compound can interfere with their normal function, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of DHFR by the compound reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This affects the synthesis of RNA and DNA , which are crucial for cell growth and division .

Result of Action

The inhibition of DHFR and the subsequent reduction in the synthesis of RNA and DNA can lead to the death of cancer cells . This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminopyridine with a bromoketone to form N-(pyridin-2-yl)amides . This reaction is carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents under mild, metal-free conditions . The resulting intermediate is then further reacted with 2-methyl-6-aminopyrimidine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or acetamide groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).

Substitution: Nucleophiles such as halides, amines, or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine or alcohol derivatives.

Applications De Recherche Scientifique

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-amino-phenyl)-4-[(4-pyridin-3-yl-pyrimidin-2-ylamino)-methyl]benzamide: Similar structure with a pyridin-3-yl-pyrimidin-2-ylamino group.

2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridin-2-yl-pyrimidine core structure and exhibit similar biological activities.

Uniqueness

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Activité Biologique

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide is a complex organic compound classified as a pyrimidine derivative. Its structure features a pyrimidine ring substituted with a pyridin-2-ylamino group and an acetamide moiety, which contributes to its notable biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C17H22N6O2 with a molecular weight of 342.4 g/mol. The compound exhibits several functional groups that are crucial for its biological activity, including:

| Functional Group | Description |

|---|---|

| Pyrimidine Ring | Central structure involved in enzyme inhibition |

| Pyridin-2-ylamino | Enhances binding affinity to protein targets |

| Acetamide Moiety | Contributes to solubility and stability |

This compound primarily acts as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis essential for DNA and RNA production. By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate, leading to decreased synthesis of nucleotides required for cell growth and division. This mechanism positions it as a potential therapeutic agent in cancer treatment.

Additional Targets

Research indicates that this compound may also interact with other protein targets, including:

- Tyrosine-protein kinase : Implicated in various signaling pathways related to cell proliferation.

- MAP kinases : Involved in directing cellular responses to growth signals.

Anticancer Activity

The inhibition of DHFR by this compound has been linked to significant anticancer effects. Studies have shown that the compound can effectively reduce cell viability in various cancer cell lines through its action on nucleotide synthesis pathways .

Antimicrobial Properties

In addition to its anticancer potential, this compound has demonstrated antimicrobial activity. It has been evaluated against several bacterial strains, showing promising results in inhibiting growth at low concentrations. The minimum inhibitory concentration (MIC) values indicate effective antibacterial properties against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

Case Studies and Research Findings

- Inhibition Studies : A study investigating the inhibition of DHFR revealed that this compound exhibited high affinity for the enzyme, leading to significant reductions in cell proliferation in vitro .

- Antimicrobial Evaluation : A separate evaluation highlighted the compound's effectiveness against pathogenic bacterial strains, with results showing significant inhibition zones during susceptibility testing .

- Structure–Activity Relationship (SAR) : Research into structural analogs has provided insights into how modifications can enhance or reduce biological activity, guiding future drug design efforts .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- In vivo efficacy : Evaluating the compound's effectiveness in animal models.

- Toxicological studies : Assessing potential side effects and safe dosage ranges.

- Combination therapies : Investigating synergistic effects when used alongside existing cancer treatments.

Propriétés

IUPAC Name |

N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O/c1-10-18-13(17-8-7-15-11(2)21)9-14(19-10)20-12-5-3-4-6-16-12/h3-6,9H,7-8H2,1-2H3,(H,15,21)(H2,16,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJOMBGIDUPBKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.